molecular formula C7H16ClNO B2958015 ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride CAS No. 1808532-03-7

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B2958015
CAS No.: 1808532-03-7
M. Wt: 165.66
InChI Key: VYOVQUIZCUZVPH-LEUCUCNGSA-N
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Description

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride is a chemical compound that has garnered attention in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of (2S,4S)-2-methylpiperidine with formaldehyde under acidic conditions to form the corresponding alcohol. The hydrochloride salt is then obtained by treating the alcohol with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. Common industrial practices include the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,4S)-4-methylpyrrolidin-2-yl)methanol hydrochloride
  • ((2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride
  • Quinine and its derivatives

Uniqueness

((2S,4S)-2-methylpiperidin-4-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

[(2S,4S)-2-methylpiperidin-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOVQUIZCUZVPH-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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